molecular formula C42H52F2N6Na2O13S2 B1193299 N-desmethyl Rosuvastatin sodium salt hydrate

N-desmethyl Rosuvastatin sodium salt hydrate

カタログ番号 B1193299
分子量: 997.0
InChIキー: YIAPWJZVDLSKPL-HTAYYFEJSA-L
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-desmethyl Rosuvastatin sodium salt hydrate is an active metabolite of the HMG-CoA reductase inhibitor Rosuvastatin. N-desmethyl Rosuvastatin is formed when Rosuvastatin undergoes demethylation, primarily by the cytochrome P450 (CYP) isoform CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4.

科学的研究の応用

Cardiovascular Applications

N-desmethyl Rosuvastatin sodium salt hydrate, a derivative of Rosuvastatin, exhibits significant cardiovascular benefits. It is noted for its high efficacy in improving lipid profiles, which is crucial for cardiovascular primary and secondary prevention. Beyond its cholesterol-lowering actions, it possesses anti-inflammatory, antioxidant, and antithrombotic properties, making it a vital tool in the fight against cardiovascular diseases. Additionally, it has shown promising results in slowing the progression of atherosclerosis within the artery wall, which is associated with reduced cardiovascular events in high-risk patients. However, it's important to note that it did not demonstrate an overall benefit in terms of survival in patients with heart failure, but it might benefit certain subgroups based on specific clinical or biochemical markers (Cortese et al., 2016), (Hu & Tomlinson, 2013).

Pharmacological and Pharmacokinetic Profile

Rosuvastatin, including its derivative, is recognized for its unique pharmacologic and pharmacokinetic properties. It has additional enzyme-binding interactions that result in tighter binding and substantial active transport into hepatocytes, making it highly effective in lowering low-density lipoprotein (LDL) cholesterol. It also exhibits a hydrophilic nature with poor penetration in extrahepatic tissue, low potential for cytochrome P450 drug interactions, and flexibility in dosing time, which can be either in the morning or night. This distinct pharmacological profile positions Rosuvastatin as a novel and unique treatment option for hyperlipidemia (White, 2002).

Atherosclerosis Management

Rosuvastatin demonstrates significant potency in reducing circulating LDL cholesterol levels, which is instrumental in managing and preventing atherosclerosis. It has been shown to delay the progression of carotid atherosclerosis and induce significant regression of atherosclerosis in patients with established coronary heart disease. Moreover, its favorable balance of effects on atherogenic and protective lipoproteins, combined with its pleiotropic effects, contributes to its efficacy in atherosclerosis management (Keating & Robinson, 2008).

Safety and Clinical Effectiveness

While Rosuvastatin is well-tolerated and shares the adverse effects common to statins, it stands out due to its potent LDL cholesterol-lowering action and potential favorable effects on high-density lipoprotein (HDL), non-HDL-C, triglycerides, and the apolipoprotein B: A1 ratio. These properties may translate to better cardiovascular outcomes, positioning Rosuvastatin as a clinically effective option for managing dyslipidemia. Nonetheless, it's essential to approach its application with caution due to the need for more data from trials examining the effects on cardiovascular endpoints (Soran & Durrington, 2008).

特性

分子式

C42H52F2N6Na2O13S2

分子量

997.0

IUPAC名

disodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-methylsulfonylazanidyl-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate;hydrate

InChI

InChI=1S/C21H26FN3O6S.2Na.H2O/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;;1H2/q;2*+1;/p-2/b9-8+;;;/t15-,16-;;;/m1.../s1

InChIキー

YIAPWJZVDLSKPL-HTAYYFEJSA-L

SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.O.[Na+].[Na+]

外観

Solid powder

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

N-desmethyl Rosuvastatin sodium salt hydrate

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-desmethyl Rosuvastatin sodium salt hydrate
Reactant of Route 2
N-desmethyl Rosuvastatin sodium salt hydrate
Reactant of Route 3
N-desmethyl Rosuvastatin sodium salt hydrate
Reactant of Route 4
N-desmethyl Rosuvastatin sodium salt hydrate
Reactant of Route 5
N-desmethyl Rosuvastatin sodium salt hydrate
Reactant of Route 6
N-desmethyl Rosuvastatin sodium salt hydrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。